molecular formula C18H24N4O4S B6530301 N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 1019097-28-9

N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B6530301
CAS No.: 1019097-28-9
M. Wt: 392.5 g/mol
InChI Key: DXYMUBYLHYVNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic benzamide derivative characterized by a pyrazole ring substituted at the 1-position with a propan-2-yl group and at the 3-position with a methyl group. The benzamide core is further functionalized at the para position with a morpholine-4-sulfonyl moiety.

Properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-13(2)22-17(12-14(3)20-22)19-18(23)15-4-6-16(7-5-15)27(24,25)21-8-10-26-11-9-21/h4-7,12-13H,8-11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYMUBYLHYVNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a pyrazole ring, which is known for its diverse biological activities, and a morpholine sulfonamide moiety that enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Modulation of Signaling Pathways : It influences several signaling pathways, including those related to apoptosis and cell survival. This modulation can lead to increased apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting that the compound may inhibit bacterial growth through disruption of cell wall synthesis.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the compound's cytotoxic effects on various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)3.79CDK inhibition and apoptosis induction
A549 (Lung)26.00Cell cycle arrest and apoptosis
HepG2 (Liver)17.82Induction of oxidative stress

Case Studies

  • Study on MCF7 Cells : A study conducted by Bouabdallah et al. demonstrated that this compound exhibited significant cytotoxicity with an IC50 value of 3.79 µM against MCF7 breast cancer cells, indicating strong potential as an anti-cancer agent.
  • Lung Cancer Models : Research by Wei et al. found that the compound inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM, suggesting its utility in lung cancer treatment strategies.
  • HepG2 Liver Cancer Study : In vitro studies revealed that this compound induced apoptosis in HepG2 liver cancer cells at an IC50 of 17.82 µM, highlighting its broad-spectrum anticancer activity.

Toxicity and Safety Profile

While the compound shows promising biological activity, its toxicity profile is essential for therapeutic applications. Preliminary assessments indicate low toxicity in non-cancerous cell lines at effective concentrations, but further studies are needed to establish a comprehensive safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural differences between the target compound and similar molecules referenced in the evidence:

Compound Name / ID Benzamide Substituent Pyrazole/Other Core Substituents Sulfonamide Group Key Properties/Applications Reference
Target Compound 4-(morpholine-4-sulfonyl) 3-methyl, 1-(propan-2-yl) pyrazole Morpholine-4-sulfonyl Hypothesized kinase inhibition
Compound 10 () 4-(4-methylpiperazinyl) 3-(1H-benzodiazol-2-yl) pyrazole None FOXO1 inhibition, glucose regulation
2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide 5-(morpholine-4-sulfonyl) Thiazole-linked pyridinyl group Morpholine-4-sulfonyl Potential enzyme inhibition
N-substituted pyrazolines () Aryl (e.g., 4-fluorophenyl) Varied N-substituents (e.g., carbaldehyde) None Structural confirmation via crystallography

Key Observations:

Sulfonamide vs. Piperazine/Phenyl Groups : The target’s morpholine sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the 4-methylpiperazine in Compound 10 or aryl groups in . This may improve aqueous solubility but reduce membrane permeability.

Core Heterocycles : Replacing pyrazole with thiazole () alters electronic properties, possibly affecting binding affinity in enzyme targets .

Physicochemical Properties

  • Solubility : The morpholine sulfonyl group increases polarity compared to aryl-substituted analogs (), likely enhancing solubility in polar solvents .
  • Lipophilicity : The propan-2-yl group on pyrazole may elevate logP values relative to thiazole or piperazine-containing analogs, impacting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.